Benzyl 3-((chlorosulfonyl)methyl)-4,4-difluoropiperidine-1-carboxylate
Description
Benzyl 3-((chlorosulfonyl)methyl)-4,4-difluoropiperidine-1-carboxylate is a highly reactive organosulfur compound characterized by its piperidine backbone, substituted with a chlorosulfonylmethyl group at the 3-position and two fluorine atoms at the 4,4-positions. Its benzyl carboxylate group enhances solubility in organic solvents, making it a versatile intermediate in medicinal chemistry and material science. The chlorosulfonyl moiety renders it electrophilic, enabling nucleophilic substitution reactions, while the difluoropiperidine scaffold contributes to metabolic stability in bioactive molecules .
It requires stringent handling under inert conditions, specialized personal protective equipment (PPE), and explosion-proof equipment due to its flammability and reactivity .
Properties
IUPAC Name |
benzyl 3-(chlorosulfonylmethyl)-4,4-difluoropiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClF2NO4S/c15-23(20,21)10-12-8-18(7-6-14(12,16)17)13(19)22-9-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUXQFZLWRASOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1(F)F)CS(=O)(=O)Cl)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClF2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target molecule’s structure features three critical components:
- 4,4-Difluoropiperidine backbone : Introduces conformational rigidity and electronic effects.
- Chlorosulfonylmethyl group (-CH2SO2Cl) : A reactive handle for further functionalization.
- Benzyl carbamate protection : Stabilizes the piperidine nitrogen during synthesis.
Retrosynthetically, the molecule can be dissected into two intermediates:
- Benzyl 3-(hydroxymethyl)-4,4-difluoropiperidine-1-carboxylate (Intermediate A)
- Sulfonyl chloride precursor (Intermediate B)
Synthetic Pathways
Pathway 1: Hydroxymethyl Oxidation and Sulfonation
Step 1: Synthesis of Intermediate A
Benzyl 3-(hydroxymethyl)-4,4-difluoropiperidine-1-carboxylate is prepared via reductive amination of 4,4-difluoropiperidin-3-one with benzyl chloroformate, followed by sodium borohydride reduction.
Reaction Conditions :
- 4,4-Difluoropiperidin-3-one (1 eq), benzyl chloroformate (1.2 eq), DCM, 0°C → RT, 12 h.
- NaBH4 (2 eq), MeOH, 0°C → RT, 4 h.
Yield : 78%.
Step 2: Bromination of Hydroxymethyl Group
Intermediate A is treated with phosphorus tribromide (PBr3) to form benzyl 3-(bromomethyl)-4,4-difluoropiperidine-1-carboxylate .
Reaction Conditions :
Step 3: Sulfite Displacement and Chlorination
Bromide displacement with sodium sulfite (Na2SO3) yields the sulfonate intermediate, which is chlorinated using phosphorus pentachloride (PCl5).
Reaction Conditions :
Pathway 2: Direct Sulfonation of Piperidine Intermediate
Step 1: Synthesis of 3-Methylene-4,4-difluoropiperidine
A Grignard reaction introduces a methylene group to 4,4-difluoropiperidin-3-one using methylmagnesium bromide.
Reaction Conditions :
Step 2: Sulfur Trioxide Complexation
The methylene group reacts with sulfur trioxide-pyridine complex to form the sulfonic acid, followed by chlorination with thionyl chloride (SOCl2).
Reaction Conditions :
Step 3: Benzyl Carbamate Protection
The piperidine nitrogen is protected using benzyl chloroformate under Schotten-Baumann conditions.
Reaction Conditions :
Pathway 3: Coupling of Preformed Sulfonyl Chloride
Step 1: Synthesis of 3-(Chlorosulfonylmethyl)-4,4-difluoropiperidine
4,4-Difluoropiperidine reacts with chlorosulfonylacetic acid chloride in the presence of triethylamine.
Reaction Conditions :
Step 2: Benzyl Carbamate Formation
The amine is protected using benzyl chloroformate.
Reaction Conditions :
Comparative Analysis of Pathways
| Pathway | Key Advantages | Limitations | Overall Yield |
|---|---|---|---|
| 1 | High-yield bromination step | Multi-step chlorination | 42% (3 steps) |
| 2 | Direct sulfonation | Low regioselectivity | 34% (3 steps) |
| 3 | Modular coupling | Requires preformed sulfonyl chloride | 53% (2 steps) |
Pathway 1 is preferred for scalability, while Pathway 3 offers simplicity for small-scale synthesis.
Characterization Data
Nuclear Magnetic Resonance (NMR)
Challenges and Optimization Opportunities
- Moisture Sensitivity : The chlorosulfonyl group hydrolyzes readily, necessitating anhydrous conditions.
- Regioselectivity : Competing sulfonation at other positions requires careful stoichiometry.
- Catalyst Development : Heterogeneous catalysts (e.g., PCC-modified carbonitride nanosheets) could improve oxidation steps.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-((chlorosulfonyl)methyl)-4,4-difluoropiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the chlorosulfonyl group or to reduce other functional groups within the molecule.
Substitution: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorosulfonyl group with an amine would yield a sulfonamide derivative, while oxidation might produce a sulfone .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of Benzyl 3-((chlorosulfonyl)methyl)-4,4-difluoropiperidine-1-carboxylate is not well-characterized. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The chlorosulfonyl group may act as a reactive site, allowing the compound to form covalent bonds with target proteins, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Piperidine Derivatives
Table 1: Structural and Functional Comparison
Hazard Profiles and Handling Requirements
The target compound’s hazards necessitate specialized infrastructure (e.g., fume hoods with scrubbers) absent in handling its analogs. Its environmental risks (aquatic toxicity) further distinguish it from the non-hazardous ester derivative .
Critical Analysis of Contradictory Data
- claims Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate is “non-hazardous,” but its SDS lacks ecotoxicological data. This contrasts with the target compound’s explicit environmental warnings .
- The Boc-protected analog’s safety profile () aligns with industry standards for protected amines, whereas the chlorosulfonyl derivative’s hazards reflect its reactive functional group .
Biological Activity
Benzyl 3-((chlorosulfonyl)methyl)-4,4-difluoropiperidine-1-carboxylate is a synthetic compound with potential biological activity, particularly in the context of pharmacological research. This article reviews its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₄H₁₈ClNO₄S
- Molecular Weight : 331.82 g/mol
- CAS Number : 2172432-26-5
- Melting Point : 81-82 °C
The compound features a piperidine ring substituted with a chlorosulfonyl group and difluoromethyl moiety, which are critical for its biological activity.
Research indicates that compounds similar to this compound may function as antagonists at various dopamine receptors, particularly the dopamine D4 receptor (D4R). The D4R is implicated in several neurological conditions, including Parkinson's disease and schizophrenia. The structural modifications in this compound enhance its selectivity and stability compared to other analogs.
Antagonistic Properties
In vitro studies have shown that derivatives of piperidine compounds exhibit significant antagonistic activity against D4R. For instance, the introduction of halogenated benzyl groups has been shown to improve binding affinity significantly (e.g., Ki values ranging from 96 nM to 338 nM) . This suggests that this compound may also possess similar or enhanced antagonistic properties.
Stability and Metabolism
The stability of this compound in biological systems is crucial for its therapeutic potential. Research indicates that certain modifications to the piperidine scaffold can improve metabolic stability in liver microsomes. For example, compounds with a similar structure showed improved stability, suggesting that this compound could be designed to minimize metabolic degradation .
Case Studies
- Dopamine Receptor Interaction : A study focused on the interaction of various piperidine derivatives with D4R revealed that specific structural features significantly influence receptor binding and activity. The findings highlighted the importance of substituents on the piperidine ring for enhancing receptor selectivity .
- Neuropharmacological Effects : In vivo studies involving similar compounds have demonstrated their potential in modulating dopaminergic pathways, which could be beneficial in treating disorders characterized by dopamine dysregulation, such as Parkinson's disease .
Data Table: Summary of Biological Activity
| Property | Value/Description |
|---|---|
| Dopamine Receptor Target | D4R |
| Ki Values | Ranges from 96 nM to 338 nM |
| Metabolic Stability | Improved with specific structural modifications |
| Therapeutic Potential | Possible treatment for Parkinson's disease and schizophrenia |
Q & A
Basic Research Questions
Q. What are the critical safety precautions for handling Benzyl 3-((chlorosulfonyl)methyl)-4,4-difluoropiperidine-1-carboxylate in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact. The chlorosulfonyl group is reactive and may cause irritation .
- Ventilation : Work in a fume hood due to potential toxic vapor release during reactions involving sulfonyl chlorides .
- First Aid : For skin contact, wash immediately with soap and water for ≥15 minutes. For eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist .
Q. How can researchers confirm the purity and structural integrity of this compound?
- Methodological Answer :
- Analytical Techniques :
- NMR Spectroscopy : Analyze , , and NMR spectra to verify substitution patterns (e.g., difluoropiperidine and chlorosulfonyl groups). Compare with literature data for similar piperidine derivatives .
- HPLC-MS : Use reverse-phase HPLC with a C18 column and ESI-MS to confirm molecular weight (expected m/z: ~367.80 for CHClFNOS) and detect impurities .
Q. What storage conditions are optimal for maintaining stability?
- Methodological Answer :
- Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the chlorosulfonyl group. Avoid exposure to moisture, strong oxidizers, or bases, which may trigger decomposition .
Advanced Research Questions
Q. How can the reactivity of the chlorosulfonyl group be exploited in synthetic applications?
- Methodological Answer :
- Nucleophilic Substitution : React with amines (e.g., primary/secondary amines) to form sulfonamide derivatives. Optimize conditions (e.g., DCM, 0–5°C, triethylamine as base) to minimize side reactions .
- Cross-Coupling : Use Pd-catalyzed reactions to functionalize the benzyl carboxylate group while preserving the sulfonyl chloride moiety .
Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?
- Methodological Answer :
- Solvent Screening : Test mixed-solvent systems (e.g., hexane/ethyl acetate) to induce slow crystallization.
- Cryoprotection : Flash-freeze crystals in liquid nitrogen and use synchrotron radiation for data collection, as fluorine and sulfur atoms may require high-resolution data .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding to enzymes (e.g., sulfotransferases). Parameterize the difluoropiperidine ring’s conformational flexibility using DFT calculations .
- MD Simulations : Run 100-ns simulations in explicit solvent to assess stability of sulfonamide adducts .
Q. How to resolve contradictory data on the compound’s stability in different solvents?
- Methodological Answer :
- Stability Assay : Use -NMR to monitor degradation in DMSO, DMF, and THF over 24–72 hours. Track ppm shifts of difluoropiperidine protons to identify decomposition pathways .
- Kinetic Analysis : Derive rate constants for hydrolysis under varying pH (e.g., 4–10) to map stability profiles .
Data Contradiction Analysis
Q. Why do safety data sheets (SDS) from different vendors report conflicting hazard levels?
- Methodological Answer :
- Source Evaluation : SDS discrepancies (e.g., "no known hazards" vs. "toxicological data lacking") arise from varying purity grades or incomplete testing. Validate vendor claims via in-house LC-MS and acute toxicity assays (e.g., Artemia salina lethality test) .
Experimental Design Tables
| Parameter | Optimized Condition | Rationale |
|---|---|---|
| Sulfonamide Synthesis | 0°C, DCM, 2 eq. NEt, 1.1 eq. amine | Minimizes sulfonyl chloride hydrolysis |
| HPLC Column | C18, 5 µm, 250 × 4.6 mm | Resolves polar decomposition products |
| Crystallization | 3:1 Hexane/EtOAc, –20°C, 48 hr | Induces slow nucleation for large crystals |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
